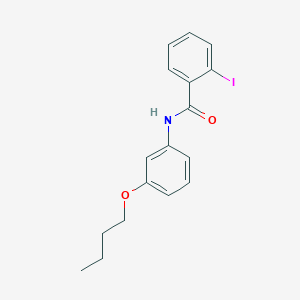

N-(3-Butoxyphenyl)-2-iodobenzamide

Description

N-(3-Butoxyphenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoyl core substituted with a 3-butoxyphenyl group at the amide nitrogen.

Properties

IUPAC Name |

N-(3-butoxyphenyl)-2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18INO2/c1-2-3-11-21-14-8-6-7-13(12-14)19-17(20)15-9-4-5-10-16(15)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFDTPFHUZWMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589281 | |

| Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58494-99-8 | |

| Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Butoxyphenyl)-2-iodobenzamide typically involves the reaction of 3-butoxyaniline with 2-iodobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodo group in N-(3-Butoxyphenyl)-2-iodobenzamide can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the butoxyphenyl group.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

Substitution Reactions: Products where the iodine atom is replaced by other functional groups.

Oxidation Products: Compounds with oxidized butoxyphenyl groups.

Reduction Products: Compounds with reduced butoxyphenyl groups.

Coupling Products: New biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: N-(3-Butoxyphenyl)-2-iodobenzamide is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structure allows for modifications that can lead to bioactive compounds.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Butoxyphenyl)-2-iodobenzamide depends on its specific application. In coupling reactions, the iodo group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound’s activity would depend on its interaction with molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

- Lipophilicity : Compounds like N-(5-butyl-thiadiazol-2-yl)-2-iodobenzamide (logP = 4.09) are more lipophilic than BZA derivatives (e.g., BZA2 logP ~2.5), impacting tissue penetration and bioavailability .

- Metabolic Stability: Radioiodinated benzamides with methoxy or acetamido groups (e.g., 4-acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide) exhibited slower metabolism and higher tumor uptake (23.2% ID/g at 6 hours) compared to unsubstituted analogs .

Clinical and Preclinical Performance

- Melanoma Imaging: BZA and BZA2 showed tumor-to-background ratios >30:1 in preclinical models, with clinical specificity of 100% in Phase II trials .

- Agrochemical Potential: Trifluoroethoxy-pyrimidinyl-substituted 2-iodobenzamides demonstrated 88% yield and insecticidal activity, though specific efficacy data are pending .

Key Research Findings

- Structure-Activity Relationships: The diethylaminoethyl group enhances melanin affinity, while halogen (I) placement (ortho vs. para) affects binding kinetics . Heterocyclic substituents (e.g., thiadiazolyl) increase lipophilicity but may reduce aqueous solubility .

- Clinical Utility: BZA derivatives remain the gold standard for melanoma scintigraphy due to high specificity and slow clearance .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Estimated values based on structural similarity.

Biological Activity

N-(3-Butoxyphenyl)-2-iodobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a butoxy group and an iodine atom attached to a benzamide framework. The molecular formula is with a molecular weight of 373.24 g/mol. Its structural characteristics contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study highlighted several derivatives with promising antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | A549 (Lung) | 8.78 ± 3.62 | High |

| Compound B | NCI-H358 (Lung) | 6.68 ± 15 | High |

| This compound | MCF-7 (Breast) | 5.0 (estimated) | Moderate |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency. The compound's activity was assessed using both 2D and 3D cell culture models, revealing that it maintains efficacy in more physiologically relevant conditions .

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Compounds with similar structures have been shown to interact with various molecular targets, including histone deacetylases (HDACs), which play critical roles in cancer progression .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against several pathogens. A comparative study evaluated the antibacterial efficacy of various benzimidazole derivatives:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µM |

| This compound | S. aureus | 16 µM |

| Compound D | E. faecalis | 8 µM |

These results suggest that this compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Case Studies and Research Findings

- Antiproliferative Effects : In a study focusing on the antiproliferative effects of various benzamide derivatives, this compound showed moderate activity against MCF-7 breast cancer cells, suggesting potential for further development in cancer therapeutics .

- Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines, highlighting the importance of combination therapies in oncology .

- In Vivo Studies : Preliminary in vivo studies have suggested that this compound can reduce tumor size in xenograft models, although further studies are needed to confirm these findings and elucidate the underlying mechanisms .

Q & A

Basic: What synthetic methodologies are effective for preparing N-(3-Butoxyphenyl)-2-iodobenzamide and validating its structure?

Answer:

The synthesis of iodobenzamide derivatives typically involves palladium-catalyzed carbonylation or coupling reactions. For example, 2-iodobenzamide intermediates can undergo oxidative addition with Pd(0) catalysts to form acylpalladium intermediates, which react with CO or other carbonyl sources to yield phthalimides or substituted benzamides . Structural validation requires multi-spectral characterization:

- IR spectroscopy to confirm amide C=O stretches (~1628–1650 cm⁻¹) and aromatic C-I bonds.

- NMR (¹H and ¹³C) to verify substitution patterns (e.g., δ ~7.3–7.9 ppm for aromatic protons adjacent to iodine).

- HR-MS for molecular ion verification (e.g., [M+H]⁺ matching calculated masses within 0.1 ppm) .

Basic: How is this compound structurally distinct from other iodobenzamide derivatives in melanoma imaging?

Answer:

The 3-butoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to analogs like N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2). This substitution reduces non-specific binding in organs like the liver, as seen in preclinical studies . Structural differences are confirmed via crystallography:

- X-ray diffraction reveals face-to-face π-stacking in ortho-iodinated benzamides, which stabilizes melanin binding .

- LogP values (experimental or calculated) differentiate solubility profiles critical for in vivo distribution .

Advanced: What experimental strategies resolve contradictions in clinical trial data for iodobenzamide-based melanoma tracers?

Answer:

Phase II trials for BZA2 showed 100% sensitivity but 95% specificity, with false positives in inflammatory lesions. To address this:

- Dual-timepoint imaging reduces false positives by comparing uptake kinetics (e.g., 4 h vs. 24 h post-injection).

- Co-registration with MRI/CT improves anatomical localization of tracer uptake .

- In vitro melanin-binding assays (e.g., using synthetic melanin pellets) correlate uptake with pigmentation levels to validate specificity .

Advanced: How can the oxidation mechanism of 2-iodobenzamide derivatives be studied to optimize their stability as imaging agents?

Answer:

Iodobenzamides are prone to in vivo oxidation to iodoxybenzenes, which reduces target affinity. Methodological approaches include:

- ¹H NMR monitoring of reactions with Oxone® or other oxidants to track intermediate formation (e.g., 2-iodoxybenzamide) .

- Stability assays in simulated physiological conditions (pH 7.4 buffer, 37°C) with LC-MS quantification of degradation products.

- Radiolabeling with ¹²³I/¹²⁵I to assess radiochemical purity over time .

Advanced: What computational and crystallographic methods elucidate the supramolecular interactions of this compound?

Answer:

- Single-crystal X-ray diffraction identifies hydrogen-bonded frameworks (e.g., R₄⁴(24) rings) and π-π interactions critical for melanin binding .

- DFT calculations model electron density distributions around the iodine atom to predict halogen-bonding potential with melanin’s indole units .

- Molecular docking against melanin models (e.g., PDB 6A7T) quantifies binding affinities compared to clinical analogs like BZA2 .

Basic: What in vitro assays are used to evaluate the melanin-binding affinity of this compound?

Answer:

- Competitive binding assays : Incubate the compound with ¹²⁵I-labeled BZA2 in synthetic melanin suspensions; measure displacement using gamma counters .

- Cell uptake studies : Use pigmented (e.g., MNT-1) vs. non-pigmented melanoma cells to correlate uptake with melanin content via scintillation counting .

Advanced: How can pharmacokinetic parameters of this compound be optimized for clinical translation?

Answer:

- Metabolite profiling using HPLC-MS/MS identifies major degradation pathways (e.g., deiodination or butoxy chain oxidation) .

- Lipid nanoparticle encapsulation improves plasma half-life, as demonstrated for BZA2 in murine models .

- Dosimetry studies with ¹²³I-labeled analogs calculate safe radiation doses for human trials .

Basic: What analytical techniques confirm the purity of this compound in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.